Neomycin B hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
25389-99-5 |
|---|---|
Molecular Formula |
C23H47ClN6O13 |
Molecular Weight |
651.1 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C23H46N6O13.ClH/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;/h5-23,30-36H,1-4,24-29H2;1H/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1 |
InChI Key |
ZDPKKZFBEOYUDO-WQDIDPJDSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.Cl |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.Cl |
Origin of Product |
United States |
Molecular Architecture and Physico Chemical Characteristics of Neomycin B Hydrochloride for Research Applications
Stereoisomeric Relationship within the Neomycin Complex: Focus on Neomycin B and Neomycin C
The commercial neomycin complex, derived from fermentation of Streptomyces fradiae, is primarily a mixture of two closely related, non-interconvertible stereoisomers: Neomycin B and Neomycin C. These compounds share an identical molecular formula and connectivity, but differ in their three-dimensional arrangement, classifying them as epimers.
Both molecules are composed of four distinct rings linked by glycosidic bonds. The core structure consists of a central 2-deoxystreptamine (B1221613) ring (Ring II) glycosylated at positions 4 and 5. The substituent at position 4 is a neosamine B or neosamine C moiety (Rings I and II together are called neamine). The substituent at position 5 is a D-ribose (Ring III) linked to another neosamine ring (Ring IV).
The sole structural distinction between Neomycin B and Neomycin C lies in the stereochemistry of the aminomethyl group (-CH₂NH₂) at the C-5'' position of the terminal neosamine ring (Ring IV).
In Neomycin B , the diamino-sugar attached to the D-ribose is neosamine B, where the aminomethyl group at C-5'' and the hydroxyl group at C-4'' are both in an equatorial orientation.
In Neomycin C , this sugar is neosamine C, where the aminomethyl group at C-5'' is in an axial orientation, while the C-4'' hydroxyl group remains equatorial.
| Feature | Neomycin B | Neomycin C | Comment |
|---|---|---|---|
| Core Structure | 2-deoxystreptamine (Ring II) linked to Neamine (B104775) (Rings I+II) and a Ribosyl-Neosamine (Rings III+IV) | Identical core scaffold | |
| Epimeric Center | C-5'' of Ring IV (Neosamine) | The location of the stereochemical difference | |
| C-5'' Substituent | -CH₂NH₂ (Aminomethyl) | -CH₂NH₂ (Aminomethyl) | The substituent group is identical |
| C-5'' Substituent Orientation | Equatorial | Axial | The defining structural difference |
| Molecular Formula | C₂₃H₄₆N₆O₁₃ | Identical for both isomers | |
| Molar Mass | 614.65 g/mol | Identical for both isomers |
Advanced Conformational Analysis of Neomycin B and its Synthetic Derivatives
Research has shown that Neomycin B preferentially adopts a "folded-back" or L-shaped conformation. In this arrangement, the neamine portion (Rings I and II) and the ribosyl-neosamine portion (Rings III and IV) are oriented at an approximate right angle, bringing them into spatial proximity. This conformation is stabilized by a network of intramolecular hydrogen bonds, particularly between the hydroxyl group at C-5 of Ring II and the ring oxygen of the D-ribose (Ring III). The protonation state of the six amino groups at physiological pH also plays a critical role, as electrostatic repulsion between the positively charged ammonium (B1175870) groups influences the conformational equilibrium.
Synthetic derivatives of Neomycin B are often created to probe these conformational preferences. By systematically modifying hydroxyl or amino groups, researchers can disrupt specific intramolecular hydrogen bonds or alter electrostatic interactions. Analysis of these derivatives reveals how specific functional groups contribute to the stabilization of the native folded conformation and provides insight into the structural requirements for molecular recognition.
Elucidation of Conformation through Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Circular Dichroism)
Spectroscopic methods are indispensable for determining the three-dimensional structure and conformational dynamics of Neomycin B in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is the most powerful technique for this purpose.
1D NMR (¹H and ¹³C): These experiments allow for the complete assignment of all proton and carbon signals in the Neomycin B structure, confirming its covalent framework. Chemical shifts are highly sensitive to the local electronic environment and provide initial clues about conformation.
2D NMR (COSY, TOCSY, HSQC): These techniques establish through-bond connectivities, confirming the identity and linkage of the four rings.
Nuclear Overhauser Effect Spectroscopy (NOESY): This is the key experiment for conformational analysis. NOESY detects correlations between protons that are close in space (typically < 5 Å), regardless of whether they are connected by covalent bonds. Strong NOE signals observed between protons on Ring I/II and protons on Ring III/IV provide direct and definitive evidence for the folded-back conformation of Neomycin B. These distance constraints are used to build and validate computational models of the molecule's 3D structure.
| Proton(s) | Typical Chemical Shift (ppm) | Key Inter-ring NOE Correlation | Conformational Significance |
|---|---|---|---|
| H-1' (Anomeric, Ring I) | ~5.6 | NOE to H-8 (Ring II) | Confirms proximity of Ring I and Ring II |
| H-1''' (Anomeric, Ring IV) | ~5.3 | NOE to H-5 (Ring II) | Confirms proximity of Ring IV and Ring II |
| H-1'' (Anomeric, Ring III) | ~5.8 | NOE to H-6 (Ring II) | Confirms proximity of Ring III and Ring II |
| H-2' (Ring I) | ~3.4 | NOE to H-4''' (Ring IV) | Crucial evidence for the folded-back conformation |
Electrostatic Properties and Charge Distribution Relevant to Molecular Interactions
A defining feature of Neomycin B hydrochloride is its polycationic nature. The molecule contains six primary amino groups, which are fully protonated at physiological pH (~7.4), conferring a net charge of +6. This high density of positive charge is fundamental to its molecular interactions.
The charge is not distributed uniformly across the molecule. Instead, it is localized on the six ammonium (-NH₃⁺) groups, which are strategically positioned on Rings I, II, and IV. Computational modeling is used to visualize the Molecular Electrostatic Potential (MEP) surface of Neomycin B. The MEP map typically shows:
Intense Positive Potential (Blue Regions): These areas are concentrated around the ammonium groups and represent regions of strong electrostatic attraction for anions or negatively charged molecular surfaces.
Neutral or Weakly Negative Potential (Green/Yellow/Red Regions): These areas are typically associated with the oxygen atoms of the hydroxyl groups and glycosidic linkages.
The folded-back conformation of Neomycin B organizes these localized positive charges into a specific three-dimensional array. This creates a unique electrostatic "signature" that is not merely a sphere of positive charge but rather a structured potential field with distinct shape and directionality. This pre-organized electrostatic surface is complementary to the repeating negative charges of the phosphate (B84403) backbone in nucleic acids, particularly RNA, and is a primary driving force for molecular recognition and binding. The intramolecular hydrogen bond network helps to lock the molecule into this electrostatically favorable conformation, underscoring the deep interplay between conformation and charge distribution.
| Property | Description | Significance for Molecular Interactions |
|---|---|---|
| Net Charge (at pH 7) | +6 | Provides strong, long-range electrostatic attraction to anionic targets. |
| Charge Carriers | Six protonated primary amino groups (-NH₃⁺) | Charges are localized and distributed across the molecular framework. |
| Molecular Electrostatic Potential (MEP) | Highly positive potential concentrated around the ammonium groups. | Creates a specific 3D electrostatic surface for molecular recognition. |
| Influence of Conformation | The folded conformation arranges the positive charges into a specific spatial pattern. | The shape of the electrostatic field is as important as its magnitude for specific binding. |
Biosynthesis of Neomycin B Hydrochloride
Identification of Natural Producers: Streptomyces fradiae and Streptomyces albogriseus
Neomycin was first discovered in 1949 by microbiologist Selman Waksman and his student Hubert Lechevalier. wikipedia.org The antibiotic is naturally produced by the bacterium Streptomyces fradiae. wikipedia.org This soil-dwelling actinomycete remains the most well-known and primary source for the industrial production of neomycin. mdpi.com Under specific nutrient conditions in either stationary or submerged aerobic environments, S. fradiae synthesizes a mixture of neomycin components, with neomycin B being the most active. wikipedia.orgnih.gov
In addition to S. fradiae, the species Streptomyces albogriseus has also been identified as a natural producer of neomycin B and its stereoisomer, neomycin C. wikipedia.orgmicrobiologyjournal.org Research has been conducted on mutant strains of S. albogriseus to enhance neomycin production, highlighting its significance as a source of this antibiotic. microbiologyjournal.orgresearchgate.net
| Natural Producer | Classification | Key Characteristics |
| Streptomyces fradiae | Gram-positive, filamentous bacteria (Actinomycetota) | High G+C content; primary industrial source of neomycin. mdpi.com |
| Streptomyces albogriseus | Bacterium species from the genus Streptomyces | Isolated from soil; produces both neomycin B and neomycin C. wikipedia.org |
Elucidation of the Biosynthetic Pathway and Intermediates
The biosynthesis of neomycin B is a multi-step process that begins with D-glucose-6-phosphate and involves the assembly of its four key structural moieties: 2-deoxystreptamine (B1221613) (2-DOS), D-neosamine, D-ribose, and L-neosamine B. wikipedia.orgacs.org The pathway proceeds through several well-characterized intermediates.
The formation of neomycin B involves a series of key metabolic intermediates, each representing a crucial step in the assembly of the final molecule.
Neamine (B104775) (Neomycin A): This intermediate is a pseudodisaccharide formed by the glycosylation of 2-DOS with a neosamine C (D-neosamine) moiety. wikipedia.orgresearchgate.net Neamine itself exhibits some antibacterial activity. wikipedia.org
Ribostamycin: This intermediate is formed by the attachment of a D-ribose ring to neamine. wikipedia.orgacs.org
Neosamine B: The final step in the biosynthesis of neomycin B involves the attachment of L-neosamine B to ribostamycin. wikipedia.org The biosynthesis of L-neosamine B is thought to proceed in a similar manner to D-neosamine C, with an additional epimerization step. wikipedia.org Neomycin C, a stereoisomer of neomycin B, is also formed, differing in the stereochemistry at the C-5''' position. wikipedia.orgacs.org
| Key Metabolite | Description | Role in Biosynthesis |
| 2-deoxystreptamine (2-DOS) | Aminocyclitol core | The central scaffold upon which the sugar moieties are attached. acs.org |
| Neamine (Neomycin A) | Pseudodisaccharide (2-DOS + D-neosamine) | An early-stage intermediate formed from 2-DOS. wikipedia.orgresearchgate.net |
| Ribostamycin | Pseudotrisaccharide (Neamine + D-ribose) | The precursor to which the final sugar is added. wikipedia.orgacs.org |
| Neosamine B | Aminosugar (L-neosamine B) | The final sugar moiety attached to ribostamycin to form neomycin B. wikipedia.org |
The intricate steps of neomycin biosynthesis are catalyzed by a suite of specialized enzymes encoded within the neomycin biosynthetic gene cluster.
NeoB Aminotransferase: This pyridoxal 5'-phosphate (PLP)-dependent enzyme is crucial for the formation of 2-deoxystreptamine. nih.gov It catalyzes the amination of 2-deoxy-scyllo-inosose. rsc.org Structural studies of NeoB from S. fradiae have revealed a fold typical of the "aspartate aminotransferase" family, and have provided insights into how its active site accommodates different substrates. nih.gov
Glycosyltransferases: At least two key glycosyltransferases, Neo8 and Neo15, are essential for neomycin biosynthesis. nih.govrsc.org Genetic and biochemical evidence has shown that they have distinct roles: Neo8 catalyzes the transfer of N-acetylglucosamine to 2-DOS in an early step, while Neo15 is responsible for the transfer of the same aminosugar to ribostamycin later in the pathway. nih.govrsc.org
Deacetylases: The deacetylase Neo16 plays a role in removing the acetyl group from N-acetylglucosamine moieties on aminoglycoside intermediates. wikipedia.orgnih.gov While it can act in tandem with both Neo8 and Neo15, studies involving the deletion of the neo16 gene have suggested the presence of a second enzyme in S. fradiae with similar deacetylase activity. nih.govrsc.org
| Enzyme | Type | Function in Neomycin Biosynthesis |
| NeoB (Neo6) | Aminotransferase | Catalyzes the first transamination step in the formation of 2-deoxystreptamine. nih.govrsc.org |
| Neo8 | Glycosyltransferase | Transfers N-acetylglucosamine to 2-deoxystreptamine. nih.govrsc.org |
| Neo15 | Glycosyltransferase | Transfers N-acetylglucosamine to ribostamycin. nih.govrsc.org |
| Neo16 | Deacetylase | Removes acetyl groups from N-acetylglucosaminyl intermediates. wikipedia.orgnih.gov |
Genetic Basis of Neomycin Biosynthesis
The production of neomycin B is governed by a dedicated set of genes organized in a biosynthetic gene cluster (BGC).
The neomycin biosynthetic gene cluster (neo) from Streptomyces fradiae has been cloned and sequenced. rsc.org Analysis of the cluster revealed 21 putative open reading frames (ORFs). rsc.org These genes show significant protein sequence similarity to those involved in the biosynthesis of other 2-DOS-containing aminoglycosides like butirosin, gentamicin (B1671437), tobramycin, and kanamycin (B1662678). rsc.org The neo gene cluster contains genes encoding the enzymes responsible for the entire biosynthetic pathway, including aminotransferases, glycosyltransferases, dehydrogenases, and deacetylases. wikipedia.orgrsc.org Additionally, regulatory genes such as afsA-g and neoR have been identified that influence the level of neomycin production. mdpi.comresearchgate.net
The understanding of the neo gene cluster has opened avenues for pathway engineering to improve neomycin B production and to generate novel derivatives. Heterologous expression, which involves transferring the gene cluster into a different host organism, is a common strategy for studying and manipulating natural product biosynthesis. nih.govnih.gov
In the context of neomycin, pathway engineering efforts have focused on optimizing the yield and purity of neomycin B. For instance, the overexpression of regulatory genes like afsA-g and neoR in S. fradiae has been shown to significantly increase neomycin titers. mdpi.comresearchgate.net Another strategy has been to address the issue of neomycin C, a less active stereoisomer that is co-produced. acs.orgnih.gov By overexpressing a mini-gene-cluster containing neoN (an epimerase responsible for converting neomycin C to B) and other regulatory and precursor-supplying genes, researchers have successfully reduced the accumulation of neomycin C and increased the yield of neomycin B. acs.orgnih.gov These genetic manipulations pave the way for more efficient industrial production of this important antibiotic. nih.gov
Comparative Biosynthetic Research with Other Aminoglycoside Antibiotics (e.g., Butirosin, Kanamycin, Gentamicin)
The biosynthesis of neomycin, a 4,5-disubstituted 2-deoxystreptamine (2-DOS)-containing aminoglycoside, shares a conserved foundational pathway with other major aminoglycosides, including butirosin, kanamycin, and gentamicin. rsc.orgnih.gov However, significant divergences in their biosynthetic routes, particularly in the enzymatic tailoring and substitution patterns of the central 2-DOS core, lead to their distinct chemical structures and biological activities. Comparative analysis of their biosynthetic gene clusters and the functional characterization of the encoded enzymes have provided detailed insights into these parallel and divergent pathways. nih.govresearchgate.net
A common feature in the biosynthesis of neomycin, butirosin, kanamycin, and gentamicin is the synthesis of the 2-DOS aminocyclitol core from D-glucose-6-phosphate. nih.govpnas.org This process is initiated by a 2-deoxy-scyllo-inosose synthase, an enzyme conserved across these pathways. nih.govnih.gov Following the formation of 2-deoxy-scyllo-inosose, a series of reactions including transaminations and oxidation/reduction steps, catalyzed by homologous enzymes, leads to the formation of 2-DOS. pnas.orgnih.gov For instance, the aminotransferases involved in 2-DOS synthesis in the butirosin (BtrR), neomycin, and gentamicin pathways are noted to be dual-functional, catalyzing two separate amination steps in the sequence. nih.gov
The primary branching point that defines the structural class of the final antibiotic occurs after the formation of the 2-DOS core. Neomycin and butirosin are 4,5-disubstituted aminoglycosides, while kanamycin and gentamicin are 4,6-disubstituted. nih.govpnas.org This fundamental difference is dictated by the specificity of the glycosyltransferases that attach various sugar moieties to the 2-DOS scaffold.
Comparison with Butirosin: The biosynthetic pathways of neomycin and butirosin are closely related. nih.gov Both involve the glycosylation of the 2-DOS core at its C4 and C5 positions. The initial steps, leading to the formation of the intermediate paromamine, are conserved. nih.govresearchgate.net However, a key difference lies in the enzymes that catalyze the oxidation of 2-deoxy-scyllo-inosamine. In the neomycin pathway, this step is performed by a Zn-dependent dehydrogenase (NeoA), whereas the butirosin pathway utilizes an unusual radical SAM dehydrogenase (BtrN). nih.gov Another major distinction is the unique S-4-amino-2-hydroxybutyric acid (AHBA) side chain attached to butirosin, a feature absent in neomycin.
Comparison with Kanamycin and Gentamicin: The biosynthetic pathways for kanamycin and gentamicin, both 4,6-disubstituted aminoglycosides, share several enzymatic steps with each other but differ significantly from the neomycin pathway after the 2-DOS formation. nih.govresearchgate.net The formation of paromamine, a common intermediate in neomycin biosynthesis, is also a step in the kanamycin and gentamicin pathways. researchgate.net However, subsequent glycosylation events occur at the C6 position of the 2-DOS ring, rather than the C5 position as in neomycin. nih.gov
The gentamicin biosynthetic gene cluster contains exclusive genes not found in other aminoglycoside pathways, which are responsible for the characteristic methylations and deoxygenations of its sugar moieties. researchgate.net Similarly, the kanamycin gene cluster encodes specific enzymes that generate its distinct sugar components, such as kanosamine. nih.gov The production of multiple related antibiotic congeners is a common feature, often resulting from parallel biosynthetic pathways within a single producing organism. For example, Streptomyces kanamyceticus produces kanamycin A, B, and C, which differ in the amino-sugar attached at the C4 position of 2-DOS. nih.gov
The following table provides a comparative overview of homologous enzymes involved in the initial stages of biosynthesis for these four aminoglycoside families.
| Biosynthetic Step | Enzyme Class | Neomycin Pathway (Neo) | Butirosin Pathway (Btr) | Kanamycin Pathway (Kan) | Gentamicin Pathway (Gtm/Gen) |
|---|---|---|---|---|---|
| 2-deoxy-scyllo-inosose (DOI) Synthesis | DOI Synthase | NeoC | BtrC | KanC | GenC / GtmA |
| First Amination (DOI to 2-deoxy-scyllo-inosamine) | PLP-dependent Aminotransferase | NeoB | BtrR | KanB | GenS1 |
| Oxidation | Dehydrogenase | NeoA (Zn-dependent) | BtrN (Radical SAM) | - | GenE / GtmB |
| Second Amination (to 2-deoxystreptamine) | PLP-dependent Aminotransferase | NeoB | BtrR | KanB | GenS1 |
| Glycosylation of 2-DOS (to 2'-N-acetylparomamine) | N-acetylglucosaminyltransferase | NeoD | - | - | GtmG |
This comparative analysis underscores a modular evolutionary approach in nature, where a conserved core biosynthetic pathway for the 2-DOS moiety is combined with a diverse set of tailoring enzymes, particularly glycosyltransferases, to generate a wide array of structurally and functionally distinct aminoglycoside antibiotics. nih.govresearchgate.net
Molecular Mechanisms of Action of Neomycin B Hydrochloride
Ribosomal Targeting and Molecular Inhibition of Bacterial Protein Synthesis
Neomycin B's principal mode of action is the disruption of bacterial protein synthesis through direct interaction with the ribosome. This interaction leads to a cascade of events that ultimately prove lethal to the bacterial cell.
Neomycin B specifically binds to the 30S ribosomal subunit, a key component of the bacterial translation machinery. nih.govresearchgate.netnih.gov This binding is a critical first step in its inhibitory action. The interaction is not merely a passive association; it actively interferes with the ribosome's function. Studies have shown that neomycin B, along with other aminoglycosides, interacts with the 16S rRNA within the decoding site of the 30S subunit. nih.gov This targeted binding disrupts the normal process of translation initiation and elongation.
The aminoacyl-tRNA site (A-site) of the 16S rRNA is the precise location of neomycin B binding. nih.govacs.org This region, specifically helix 44 of the 16S rRNA, is crucial for the codon-anticodon interaction, which is the basis of translational accuracy. nih.gov Neomycin B's interaction with the A-site is characterized by specific contacts between the drug's rings and the RNA nucleotides. For instance, ring I of neomycin stacks upon G1491, while ring II interacts with base pairs U1406–U1495 and C1407–G1494. embopress.org These interactions are highly specific and contribute to the high affinity of neomycin B for the ribosomal A-site.
Table 1: Key Interactions of Neomycin B with the 16S rRNA A-site
| Neomycin B Ring | Interacting Nucleotide(s) | Type of Interaction |
| Ring I | G1491 | Stacking |
| Ring II | U1406–U1495, C1407–G1494 | Spanning base pairs |
| Ring III | G1491 | Hydrogen bonding (5"-OH to N-7) |
| Ring III | C1407 | Hydrogen bonding (2"-OH to N-4) |
| Ring IV | Phosphate (B84403) backbone of helix 44 | Electrostatic contact |
This table summarizes the specific molecular interactions between different rings of the neomycin B molecule and the nucleotides of the 16S rRNA A-site, as identified in structural and biochemical studies. nih.gov
The binding of neomycin B to the A-site induces significant conformational changes in the 16S rRNA. nih.gov A key event is the displacement of two universally conserved adenine residues, A1492 and A1493, from their normal intrahelical position to an extrahelical, "flipped-out" conformation. embopress.orgnih.gov This conformational switch is believed to lock the A-site into a state that has a high affinity for transfer RNA (tRNA), regardless of whether the tRNA's anticodon is a correct match for the messenger RNA (mRNA) codon. embopress.org This altered conformation effectively stabilizes the binding of near-cognate and non-cognate tRNAs, leading to errors in protein synthesis. nih.gov
The neomycin B-induced conformational changes in the A-site directly lead to a loss of translational fidelity. This manifests in two primary ways: miscoding and premature termination.
Miscoding: By stabilizing the binding of incorrect tRNAs, neomycin B causes the incorporation of wrong amino acids into the growing polypeptide chain. embopress.org This leads to the production of non-functional or toxic proteins, which can have severe consequences for the bacterial cell.
Premature Termination: Neomycin B can also induce the premature termination of translation. Some studies suggest that certain aminoglycosides can promote the read-through of nonsense (stop) codons, leading to the synthesis of abnormally long proteins. nih.govnih.gov Conversely, the disruption of the normal translation process can also lead to the premature dissociation of the ribosome from the mRNA, resulting in truncated proteins.
Table 2: Effect of Neomycin on 30S Ribosomal Subunit Formation
| Bacterial Species | Neomycin Concentration | Reduction in 30S Formation Rate |
| Staphylococcus aureus | 3 µg/mL | 80% |
| Escherichia coli | Not specified | 50% (at equivalent concentrations to S. aureus studies) |
This table illustrates the inhibitory effect of neomycin on the formation of the 30S ribosomal subunit in different bacterial species, highlighting its impact on ribosome biogenesis. researchgate.net
Interactions with Non-Ribosomal RNA Structures
Binding to Viral RNA Regulatory Elements (e.g., HIV-1 Rev Response Element (RRE), Trans-Activation Response Element (TAR))
Neomycin B has been shown to target essential RNA regulatory elements in the life cycle of the Human Immunodeficiency Virus Type 1 (HIV-1), specifically the Rev Response Element (RRE) and the Trans-Activation Response Element (TAR).
The HIV-1 Rev Response Element (RRE) is a highly structured RNA element within the viral genome that is crucial for the nuclear export of unspliced and partially spliced viral mRNAs nih.govnih.govfrontiersin.org. The viral protein Rev binds to the RRE, initiating the assembly of a complex that facilitates this export nih.gov. Neomycin B has been identified as a ligand for the RRE. Fluorescence and NMR spectroscopy studies have revealed that neomycin B binds to the RRE at multiple sites with varying affinities nih.gov. One high-affinity binding site is located in the lower stem region of the RRE nih.gov. Notably, neomycin B can form a specific ternary complex with both the RRE and the Rev protein, suggesting a complex interplay of interactions nih.gov. The binding of neomycin B can influence the binding of the Rev protein, highlighting its potential to interfere with this critical step in the HIV-1 life cycle nih.gov.
The HIV-1 Trans-Activation Response Element (TAR) is another critical RNA element located at the 5' end of all viral transcripts. It serves as the binding site for the viral Tat protein, an interaction essential for efficient viral transcription wikipedia.org. Neomycin B has been demonstrated to bind to the TAR element and inhibit the binding of Tat-derived peptides nih.govbohrium.comresearchgate.netuni-bayreuth.de. Kinetic studies have shown that neomycin acts as a noncompetitive inhibitor, binding to the Tat-TAR complex and increasing the dissociation rate of the Tat peptide nih.govbohrium.com. The binding site for neomycin on TAR has been identified in the stem region immediately below the three-nucleotide bulge, which is the primary recognition site for Tat nih.govbohrium.com. NMR studies have provided a structural basis for this inhibition, showing that neomycin binds in a pocket formed by the minor groove of the lower stem and the uridine-rich bulge rcsb.org. This binding induces a conformational change in TAR, reducing the volume of the major groove where Tat binds, thereby impeding the essential protein-RNA contacts required for trans-activation researchgate.netuni-bayreuth.dercsb.org.
| Viral RNA Element | Neomycin B Binding Site | Consequence of Binding |
| HIV-1 RRE | Lower stem region nih.gov | Formation of a ternary complex with Rev and RRE nih.gov |
| HIV-1 TAR | Stem region below the three-nucleotide bulge nih.govbohrium.com | Induces conformational change, inhibiting Tat protein binding nih.govbohrium.comrcsb.org |
Studies on Interaction with Catalytic RNA Molecules (Ribozymes, e.g., Hammerhead Ribozyme, Group I Intron)
Neomycin B also interacts with and modulates the activity of catalytic RNA molecules known as ribozymes.
The Hammerhead Ribozyme is a small, self-cleaving RNA motif. Neomycin B has been found to be a potent inhibitor of the hammerhead ribozyme cleavage reaction nih.govresearchgate.net. The inhibitory mechanism is thought to involve the displacement of essential divalent metal ions, such as Mg2+, from the catalytic core of the ribozyme embopress.org. The protonated amino groups of neomycin B are crucial for this interaction, and the inhibition is pH-dependent embopress.org. Studies have suggested that neomycin B interacts preferentially with the enzyme-substrate complex, stabilizing its ground state and destabilizing the transition state of the cleavage step nih.govresearchgate.net. Interestingly, under certain low ionic strength conditions, neomycin B can accelerate Zn2+-dependent cleavage at a specific site, suggesting the existence of multiple binding sites or different binding modes on the hammerhead ribozyme hi.is.
The Group I Intron is a large, self-splicing ribozyme. Neomycin B inhibits the splicing of the T4 phage thymidylate synthase (td) group I intron in vitro nih.govnih.gov. Footprinting experiments have identified two primary binding regions for neomycin B on the intron RNA: one in the catalytic core near the guanosine binding site and another in an internal loop nih.gov. The binding in the catalytic core is considered the inhibitory site. The mechanism of inhibition involves the displacement of essential metal ions by neomycin B, as evidenced by protection from Fe2+-induced hydroxyl radical cleavage in the catalytic core nih.gov.
| Ribozyme | Effect of Neomycin B | Proposed Mechanism of Action |
| Hammerhead Ribozyme | Inhibition of self-cleavage nih.govresearchgate.net | Displacement of essential divalent metal ions from the catalytic core embopress.org |
| Group I Intron | Inhibition of self-splicing in vitro nih.govnih.gov | Binding to the catalytic core and displacement of essential metal ions nih.gov |
Biophysical Probing of Ligand-Induced RNA Structural Transitions
A variety of biophysical techniques have been employed to characterize the binding of neomycin B to RNA and the resulting structural changes.
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in providing high-resolution structural insights into neomycin B-RNA complexes. NMR studies have elucidated the solution structure of neomycin B bound to the HIV-1 TAR RNA, revealing the specific contacts and the conformational changes induced in the RNA rcsb.org. Similarly, NMR has been used to study the interaction of neomycin B with the HIV-1 RRE, identifying the binding site and the formation of a ternary complex with the Rev peptide nih.gov.
Fluorescence spectroscopy has been utilized to monitor the binding of neomycin B to RNA in real-time. By incorporating fluorescent probes into the RNA, researchers can directly observe changes in the local environment upon ligand binding, allowing for the determination of binding affinities and kinetics nih.gov. For instance, stopped-flow kinetic measurements have been used to characterize the multi-step binding process of the Rev peptide to the RRE and the inhibitory effect of neomycin B nih.gov.
Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). ITC has been used to characterize the binding of neomycin B to various RNA aptamers, revealing the contributions of electrostatics and hydrogen bonding to the binding energy nih.gov.
Microscale Thermophoresis (MST) is another technique used to quantify biomolecular interactions. MST has been successfully employed to measure the binding affinity of neomycin B to the HIV-1 RRE, yielding results consistent with those obtained by other biophysical methods nih.gov.
Identification of Multiple Binding Sites and Diverse Binding Modes on RNA
Studies on various RNA targets have consistently indicated that neomycin B can bind to multiple sites with different affinities and can adopt diverse binding modes.
On the HIV-1 RRE , fluorescence studies have unambiguously detected three classes of binding sites for neomycin B: a high-affinity non-inhibitory site, a second site that competitively inhibits Rev binding, and a third, much weaker, non-specific binding site nih.gov.
In the case of the hammerhead ribozyme , the observation that neomycin B can both inhibit and, under certain conditions, accelerate cleavage suggests the presence of either more than one binding site or multiple binding modes at a single site hi.is. The accessibility and affinity of these sites or modes appear to be dependent on ionic strength and pH hi.is.
Recent studies using native top-down mass spectrometry and NMR spectroscopy on a neomycin-sensing riboswitch aptamer have provided detailed insights into the intricate binding of neomycin B. These studies identified three distinct binding motifs on the RNA, with the occupancy of each motif varying with the stoichiometry of the complex nih.govnih.gov. Intriguingly, the binding of the first neomycin B molecule, regardless of which of the two primary motifs it binds to, is sufficient to induce the major structural changes in the aptamer nih.gov. Subsequent binding of additional neomycin B molecules further stabilizes this structure nih.govnih.gov.
The binding of neomycin B to RNA is often characterized by the encapsulation of its neamine (B104775) moiety (rings I and II) within a binding pocket in the major groove of the RNA embopress.orgnih.gov. This pocket is frequently formed by non-canonical base pairs and looped-out bases that create a specific three-dimensional space complementary to the ligand embopress.orgnih.gov. The interaction is stabilized by a network of hydrogen bonds between the amino groups of neomycin B and the bases and phosphate backbone of the RNA nih.gov.
Interactions with Deoxyribonucleic Acid (DNA) Structures
In addition to its well-documented interactions with RNA, Neomycin B hydrochloride also binds to various DNA structures, influencing their stability and conformation.
Binding Characteristics to Duplex DNA
While neomycin B can interact with standard B-form duplex DNA, its affinity is generally lower compared to its affinity for structured RNA or triplex DNA nih.gov. The interaction is primarily electrostatic, involving the positively charged amino groups of neomycin B and the negatively charged phosphate backbone of the DNA. However, neomycin B does not typically intercalate between the base pairs of duplex DNA nih.gov.
Formation and Stabilization of Triplex DNA and DNA:RNA Hybrid Structures
Neomycin B has been shown to be a particularly effective agent for the stabilization of triplex DNA structures nih.govnih.gov. A DNA triplex is a three-stranded DNA structure formed when a third strand binds in the major groove of a duplex. Neomycin B stabilizes both TAT and mixed-base DNA triplexes more effectively than many known minor groove binders and polyamines nih.gov. It exhibits a marked preference for binding to the larger Watson-Hoogsteen groove of the triplex, where its shape and charge are complementary nih.gov. Isothermal titration calorimetry studies have revealed an association constant of approximately 2 x 10^5 M^-1 for the binding of neomycin to an intramolecular DNA triplex nih.gov. The stabilization of DNA triplexes by neomycin is dependent on both salt concentration and pH nih.gov.
Furthermore, neomycin B can also effectively stabilize RNA triplexes , such as poly(rA)•2poly(rU), and is considered one of the most active ligands for this purpose nih.gov. The ability of neomycin to stabilize both DNA and RNA triple helices suggests a potential role in modulating biological processes where such structures may be involved nih.gov.
Neomycin B also interacts with DNA:RNA hybrid structures . These hybrids are composed of one DNA strand and one RNA strand and are intermediates in various biological processes, including transcription and reverse transcription nih.govrcsb.org. Neomycin B has been used as a probe to examine the structural features of the polypurine tract (PPT) within a DNA:RNA hybrid, which is a crucial element in retroviral replication nih.gov. NMR, mass spectrometry, and isothermal titration calorimetry studies have shown that neomycin B binds preferentially and selectively to specific regions of the Ty3 PPT, suggesting that it recognizes common structural features in lentiviral and LTR-retrotransposon PPTs nih.gov.
| DNA/Hybrid Structure | Neomycin B Interaction | Key Findings |
| Duplex DNA | Binds non-intercalatively to the groove nih.gov | Primarily electrostatic interaction with lower affinity compared to triplex DNA nih.gov. |
| Triplex DNA | Strong stabilization of both DNA and RNA triplexes nih.govnih.gov | Binds preferentially to the Watson-Hoogsteen groove nih.gov. |
| DNA:RNA Hybrid | Binds selectively to specific regions like the polypurine tract (PPT) nih.gov | Acts as a structural probe for functionally important hybrid regions nih.gov. |
Molecular Mechanisms of Bacterial Resistance to Neomycin B Hydrochloride
Enzymatic Modification of Aminoglycosides (Aminoglycoside-Modifying Enzymes - AMEs)
The most prevalent mechanism of resistance to aminoglycosides is the enzymatic modification of the drug by a diverse group of enzymes known as Aminoglycoside-Modifying Enzymes (AMEs). mdpi.comresearchgate.net These enzymes catalyze the covalent attachment of a chemical group to the neomycin B molecule, thereby sterically hindering its ability to bind to the 16S ribosomal RNA (rRNA) decoding A-site. mdpi.comfrontiersin.org This inactivation of the antibiotic is a highly effective defense strategy employed by many pathogenic bacteria. researchgate.net AMEs are broadly categorized into three main families based on the type of chemical modification they perform: aminoglycoside phosphotransferases (APHs), aminoglycoside acetyltransferases (AACs), and aminoglycoside nucleotidyltransferases (ANTs). mdpi.comnih.govresearchgate.net
Aminoglycoside phosphotransferases, also known as aminoglycoside kinases, mediate resistance by transferring the γ-phosphate group from a nucleotide triphosphate, typically ATP, to a hydroxyl group on the aminoglycoside. mdpi.comnih.gov This phosphorylation increases the negative charge of the antibiotic and creates steric bulk, which significantly reduces its binding affinity for the negatively charged rRNA target. mdpi.com
Several APH enzymes have been identified that can confer resistance to neomycin. For instance, a novel aminoglycoside 3′-O-phosphotransferase designated APH(3′)-Id, identified in Kluyvera intermedia, has been shown to phosphorylate neomycin. frontiersin.org Kinetic analysis of this enzyme revealed a Michaelis constant (Km) of (1.73 ± 0.20) × 105 M−1/s−1 for neomycin. frontiersin.org Similarly, neomycin resistance in clinical Escherichia coli isolates from pigs has been associated with the aph(3′)-Ia and aph(3′)-Ib genes. nih.gov While some APH enzymes actively modify neomycin, others are inhibited by it. For example, neomycin B acts as a potent inhibitor of the aminoglycoside 2″-phosphotransferase APH(2″)-If, with an inhibitory constant (Ki) of 0.7 µM. nih.gov
| Enzyme | Substrate/Inhibitor | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Ki (µM) | Organism |
| APH(3′)-Id | Neomycin | - | - | (1.73 ± 0.20) × 105 | - | Kluyvera intermedia |
| APH(2″)-If | Neomycin B | - | - | - | 0.7 | Campylobacter jejuni |
Aminoglycoside acetyltransferases constitute the largest and most diverse family of AMEs. researchgate.net These enzymes utilize acetyl-Coenzyme A (acetyl-CoA) as a cofactor to catalyze the acetylation of an amino group on the aminoglycoside antibiotic. mdpi.comnih.gov This modification neutralizes a positive charge on the molecule, which is crucial for its electrostatic interaction with the phosphate (B84403) backbone of the 16S rRNA, thereby diminishing its antibacterial activity. mdpi.com
Several AAC enzymes have been shown to be effective against neomycin. The novel aminoglycoside 2′-N-acetyltransferase AAC(2′)-If, from a new Providencia species, confers a 128-fold increase in the minimum inhibitory concentration (MIC) for neomycin in recombinant E. coli strains. frontiersin.org Kinetic studies of AAC(2′)-If showed significant activity against neomycin. frontiersin.org Another study on AAC(2′)-Id from Mycolicibacterium smegmatis determined the crystal structure of the enzyme in a ternary complex with CoA and neomycin, revealing the binding mode of the antibiotic. nih.gov Additionally, the aminoglycoside 6'-acetyltransferase-Im (AAC(6')-Im) has been shown to confer resistance to neomycin, although the low resistance level observed does not correlate with its relatively high acetylation rate, suggesting the acetylated form of neomycin may retain some antimicrobial activity. nih.gov
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism |
| AAC(2′)-If | Neomycin | 11.83 ± 1.63 | 0.13 ± 0.01 | (1.10 ± 0.19) × 104 | Providencia wenzhouensis |
| AAC(6')-Im | Neomycin | - | 0.95 | - | - |
Aminoglycoside nucleotidyltransferases, also known as adenylyltransferases, represent the third major family of AMEs. These enzymes inactivate aminoglycosides by catalyzing the transfer of a nucleotide monophosphate, typically an adenylyl group (AMP) from ATP, to a hydroxyl group on the antibiotic. mdpi.comnih.gov This addition of a bulky, negatively charged group effectively blocks the antibiotic from binding to its ribosomal target. researchgate.net
The ANT(4') enzyme is a clinically relevant member of this class that has been shown to target a range of aminoglycosides, including neomycin B. nih.gov This enzyme modifies the 4'-hydroxyl group present on neomycin and other related aminoglycosides. mdpi.comnih.gov The genes encoding ANT enzymes are often found on mobile genetic elements such as plasmids and transposons, facilitating their spread among bacterial populations. mdpi.com
Alterations and Modifications of the Ribosomal Target Site
Beyond enzymatic inactivation of the antibiotic, bacteria have evolved resistance mechanisms that involve direct modification of the drug's target, the ribosome. frontiersin.org Neomycin B, like other aminoglycosides, binds to the A-site within the 16S rRNA of the 30S ribosomal subunit, disrupting protein synthesis. nih.govfrontiersin.org Resistance can therefore arise from mutations in the rRNA sequence or through post-transcriptional modifications of the rRNA that prevent or reduce the binding affinity of neomycin B. frontiersin.org
Point mutations within the 16S rRNA gene can confer high levels of resistance to aminoglycosides. mcmaster.ca These mutations typically occur at or near the antibiotic-binding site in helix 44 of the 16S rRNA. nih.gov For 4,5-disubstituted aminoglycosides like neomycin, specific nucleotide changes can have a significant impact on susceptibility.
Studies have systematically analyzed the effects of mutations in the A-site on neomycin resistance. For example, while wild-type ribosomes are susceptible to neomycin, a U1495A mutation in the 16S rRNA only moderately affects this susceptibility, resulting in a 16-fold increase in relative resistance. nih.gov In contrast, this same mutation confers high-level resistance to other 4,5-aminoglycosides like paromomycin (B158545) and ribostamycin. nih.gov This suggests that neomycin's interactions with the ribosome, particularly involving its ring I and IV, can partially compensate for certain conformational changes in the A-site caused by mutations. nih.gov Mutations in the C1409-G1491 base pair also result in only a moderate decrease in susceptibility to neomycin. nih.gov
| 16S rRNA Mutation | Effect on Neomycin Susceptibility | Relative Resistance (µg/ml) |
| U1495A | Moderately affects susceptibility | 16 |
| C1409G | Moderately affects susceptibility | 4-8 |
| G1491C | Moderately affects susceptibility | 4 |
A crucial mechanism of target-site modification is the methylation of specific nucleotides in the 16S rRNA by ribosomal methyltransferases. nih.gov These enzymes add a methyl group to key residues in the A-site, which sterically blocks the binding of aminoglycosides. nih.govbohrium.com This type of resistance can confer broad, high-level resistance to multiple aminoglycosides. mdpi.com
The most clinically significant methyltransferases for aminoglycoside resistance are the 16S rRNA methyltransferases that modify either G1405 or A1408. nih.govbohrium.com Methylation at position A1408, for instance by the NpmA methyltransferase, has been shown to confer insensitivity to 4,5-disubstituted aminoglycosides like neomycin, resulting in MICs greater than 256 µg/mL. nih.gov Originally found in aminoglycoside-producing bacteria like Streptomyces as a self-protection mechanism, the genes encoding these resistance-conferring methyltransferases are now increasingly found on mobile genetic elements in pathogenic bacteria, posing a significant threat to the clinical utility of aminoglycosides. nih.govbohrium.comnih.gov
Role of Efflux Pumps and Permeability Barriers in Resistance Phenotypes
Bacterial resistance to Neomycin B hydrochloride is significantly influenced by mechanisms that limit the intracellular concentration of the antibiotic. These mechanisms primarily involve the action of efflux pumps and the intrinsic impermeability of the bacterial cell envelope, particularly in Gram-negative bacteria. reactgroup.orgnih.gov
Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide range of substrates, including antibiotics like neomycin, from the cell. nih.gov This process reduces the intracellular drug concentration to sub-therapeutic levels, preventing the antibiotic from reaching its ribosomal target. reactgroup.org In Escherichia coli, the Mdfa protein, a member of the multidrug resistance protein family, has been shown to actively efflux neomycin. nih.gov The overexpression of these pumps is a common mechanism of acquired resistance, often resulting from mutations in regulatory genes. nih.gov Several families of efflux pumps have been identified in both Gram-positive and Gram-negative bacteria, with the Resistance-Nodulation-Division (RND) superfamily being particularly prominent in mediating resistance in Gram-negative organisms. nih.govdntb.gov.ua
The outer membrane of Gram-negative bacteria presents a formidable permeability barrier to the entry of many antibiotics, including aminoglycosides. bristol.ac.ukmdpi.comnih.gov This barrier is composed of a lipopolysaccharide (LPS) outer leaflet and a phospholipid inner leaflet, which restricts the passage of hydrophilic molecules like neomycin. nih.gov The entry of aminoglycosides across the outer membrane is a multi-step process that is not fully understood but is known to be dependent on the electrochemical gradient. nih.govpatsnap.com Bacteria can reduce the permeability of their outer membrane by altering the composition of their LPS or by modifying the number and type of porin channels, which are protein channels that allow the passage of small hydrophilic molecules. bristol.ac.ukmdpi.com Reduced uptake, often due to these membrane alterations, is a clinically significant resistance mechanism, particularly in Pseudomonas species, and typically results in a moderate level of resistance to all aminoglycosides. nih.gov
The synergistic action of reduced permeability and active efflux creates a highly effective resistance phenotype. nih.gov The outer membrane limits the rate of drug entry, while efflux pumps actively remove any antibiotic molecules that successfully penetrate the cell, thereby maintaining a low intracellular drug concentration. uky.edu
Table 1: Selected Efflux Pumps and Their Role in Neomycin B Resistance
| Efflux Pump Family | Example(s) | Organism(s) | Substrates Include | Reference(s) |
|---|---|---|---|---|
| Major Facilitator Superfamily (MFS) | Mdfa | Escherichia coli | Neomycin, Kanamycin (B1662678), Hygromycin A | nih.gov |
| Resistance-Nodulation-Division (RND) | MexAB-OprM, MexCD-OprJ | Pseudomonas aeruginosa | Quinolones, tetracyclines, macrolides, neomycin | nih.gov |
Investigation of Adaptive Resistance and Biofilm-Associated Tolerance Mechanisms
Beyond genetically encoded resistance mechanisms, bacteria can exhibit transient or adaptive resistance to this compound, particularly in the context of biofilms. Adaptive resistance refers to the temporary ability of a bacterium to survive antibiotic concentrations that would normally be lethal, often triggered by environmental cues. nih.gov Biofilms, which are structured communities of bacterial cells encased in a self-produced extracellular matrix, provide a protective environment that fosters antibiotic tolerance. asm.orgoup.comnih.gov Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their planktonic (free-living) counterparts. asm.org
One of the key aspects of biofilm-associated tolerance is the physical barrier presented by the extracellular matrix, which is composed of exopolysaccharides, proteins, and extracellular DNA (eDNA). asm.orgnih.gov This matrix can impede the diffusion of antibiotics, preventing them from reaching the bacterial cells in the deeper layers of the biofilm. asm.orgresearchgate.net For aminoglycosides, it has been shown that eDNA in the biofilm matrix of Pseudomonas aeruginosa can bind to and sequester the positively charged antibiotic molecules, contributing to resistance. oup.com
Furthermore, the microenvironment within a biofilm is often characterized by nutrient and oxygen gradients, leading to the presence of metabolically inactive or slow-growing cells, often referred to as "persister" cells. asm.orgresearchgate.netdoi.org Since aminoglycosides like neomycin require active metabolism for uptake and bactericidal activity, these dormant cells are inherently less susceptible to the antibiotic. nih.govdoi.org This phenomenon of tolerance is distinct from resistance, as the tolerant cells are not genetically mutated to be resistant but can resume growth once the antibiotic pressure is removed. nih.gov
Studies have shown that exposure to subinhibitory concentrations of aminoglycosides can, in fact, induce biofilm formation in bacteria such as Pseudomonas aeruginosa and Escherichia coli. oup.comresearchwithrutgers.comresearchgate.net This suggests that biofilm formation can be a specific defensive response to the presence of these antibiotics. researchwithrutgers.comresearchgate.net In P. aeruginosa, a gene known as arr (aminoglycoside response regulator) has been identified as essential for this induction of biofilm formation and contributes to biofilm-specific aminoglycoside resistance. researchwithrutgers.comresearchgate.net
Adaptive resistance can also manifest as cross-resistance to other aminoglycosides. Research on Pseudomonas aeruginosa has demonstrated that adaptation to neomycin can induce cross-resistance to other aminoglycosides like gentamicin (B1671437) and amikacin (B45834). karger.com This acquired resistance was observed to be reversible upon removal of the antibiotic. karger.com
Table 2: Mechanisms of Biofilm-Associated Tolerance to Neomycin B
| Mechanism | Description | Implication for Neomycin B Efficacy | Reference(s) |
|---|---|---|---|
| Impaired Antibiotic Penetration | The extracellular matrix of the biofilm, rich in exopolysaccharides and eDNA, can bind to and slow the diffusion of neomycin. asm.orgoup.com | Reduced concentration of neomycin reaches bacterial cells within the biofilm. | asm.orgoup.com |
| Metabolic Heterogeneity | Nutrient and oxygen gradients within the biofilm lead to populations of slow-growing or dormant (persister) cells. researchgate.netdoi.org | Neomycin uptake and bactericidal activity are dependent on active metabolism, rendering dormant cells tolerant. | researchgate.netdoi.org |
| Adaptive Stress Responses | Bacteria within the biofilm can activate stress response pathways that enhance their survival in the presence of antibiotics. microbialcell.com | Increased ability of biofilm-associated bacteria to withstand the damaging effects of neomycin. | microbialcell.com |
| Induction of Biofilm Formation | Sub-lethal concentrations of aminoglycosides can trigger an increase in biofilm production. oup.comresearchwithrutgers.comresearchgate.net | Creates a positive feedback loop where the presence of the antibiotic promotes the formation of a protective biofilm. | oup.comresearchwithrutgers.comresearchgate.net |
Genetic Epidemiology of Resistance Determinants: Mobile Genetic Elements, Plasmids, and Transposons
The dissemination of resistance to this compound is largely driven by the horizontal transfer of resistance genes, which are frequently located on mobile genetic elements (MGEs). nih.govnih.gov These MGEs, including plasmids, transposons, and integrons, can move within and between bacterial cells, facilitating the rapid spread of resistance determinants across different bacterial species and genera. nih.govfrontiersin.orgnih.gov
The most common mechanism of high-level resistance to neomycin is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). asm.org The genes encoding these enzymes are often carried on MGEs. nih.govnih.gov For instance, neomycin resistance in clinical isolates of Escherichia coli from pigs has been predominantly associated with the aph(3')-Ia and aph(3')-Ib genes, which encode aminoglycoside 3'-phosphotransferases. nih.govnih.gov These genes were found on various large conjugative plasmids, such as those belonging to the IncI1α, IncHI1, IncHI2, and IncN incompatibility groups. nih.govnih.gov The presence of these resistance genes on conjugative plasmids, which can be transferred from one bacterium to another through direct cell-to-cell contact, is a major factor in their widespread distribution. nih.gov
Transposons, or "jumping genes," are another critical type of MGE that contributes to the spread of neomycin resistance. researchgate.net These DNA sequences can move from one location in the genome to another, such as from a chromosome to a plasmid or vice versa. nih.govresearchgate.net The aph(3')-Ia gene, for example, has been found to be associated with transposons like Tn903 and Tn4352. nih.govnih.govasm.org The well-known transposon Tn5 also encodes resistance to aminoglycosides such as kanamycin and neomycin. nih.gov The integration of these transposons into plasmids creates highly mobile genetic structures that can carry multiple resistance genes, contributing to the emergence of multidrug-resistant strains. nih.govfrontiersin.org
The genetic epidemiology of neomycin resistance is complex, with different resistance genes and MGEs being prevalent in different bacterial populations and geographical regions. The co-localization of neomycin resistance genes with genes conferring resistance to other classes of antibiotics on the same MGE is a significant concern, as the use of one antibiotic can co-select for resistance to others. nih.govnih.gov
Table 3: Common Mobile Genetic Elements Associated with Neomycin B Resistance
| Mobile Genetic Element | Associated Neomycin Resistance Gene(s) | Bacterial Host(s) | Significance | Reference(s) |
|---|---|---|---|---|
| Plasmids (e.g., IncI1α, IncHI1, IncHI2, IncN) | aph(3')-Ia, aph(3')-Ib | Escherichia coli | Facilitate horizontal transfer of resistance between bacteria. Often carry multiple resistance genes. | nih.govnih.gov |
| Transposons (e.g., Tn5, Tn903, Tn4352) | aph(3')-Ia (in Tn903, Tn4352), Kanamycin/Neomycin resistance (in Tn5) | Gram-negative bacteria | Mediate the movement of resistance genes between plasmids and chromosomes, contributing to the formation of multi-resistance plasmids. | nih.govnih.govnih.govasm.org |
Comprehensive Studies of Cross-Resistance Patterns within the Aminoglycoside Class
Cross-resistance, where resistance to one antibiotic confers resistance to other structurally related antibiotics, is a common phenomenon within the aminoglycoside class. karger.commicrobiologyresearch.org This is often due to the fact that a single resistance mechanism can be effective against multiple aminoglycosides. For example, many of the aminoglycoside-modifying enzymes have broad substrate specificities and can inactivate several different aminoglycoside antibiotics. asm.org
Studies have demonstrated that exposure to one aminoglycoside can lead to the development of resistance to others. For instance, the habituation of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa to gentamicin through serial passage resulted in complete cross-resistance to neomycin, kanamycin, and tobramycin. bmj.comnih.gov Similarly, research has shown that P. aeruginosa can develop adaptive cross-resistance to other aminoglycosides, such as amikacin and gentamicin, following exposure to neomycin. karger.com This induced resistance can elevate the minimum inhibitory concentrations (MICs) above the clinical breakpoints for these other drugs. karger.com
The patterns of cross-resistance can vary depending on the specific resistance mechanism. Resistance due to reduced uptake or membrane impermeability typically affects all aminoglycosides, resulting in a broad cross-resistance phenotype. nih.gov In contrast, the cross-resistance profile conferred by aminoglycoside-modifying enzymes is dependent on the specific enzyme and its substrate range. asm.org For example, an enzyme that modifies the 3'-hydroxyl group of neomycin might not be effective against an aminoglycoside that lacks this functional group or has it in a sterically hindered position.
The potential for cross-resistance has significant clinical implications. The prior use of one aminoglycoside, even topically, may select for bacterial populations that are resistant to other systemically administered aminoglycosides, potentially compromising future therapeutic options. karger.com Therefore, understanding the local patterns of aminoglycoside resistance and the prevalence of different resistance mechanisms is crucial for guiding appropriate antibiotic therapy. researchgate.net
Table 4: Examples of Cross-Resistance Patterns Involving Neomycin B
| Inducing Aminoglycoside | Organism(s) | Observed Cross-Resistance | Implication | Reference(s) |
|---|---|---|---|---|
| Neomycin | Pseudomonas aeruginosa | Gentamicin, Amikacin | Topical use of neomycin may lead to resistance against systemically important aminoglycosides. | karger.com |
| Gentamicin | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | Neomycin, Kanamycin, Tobramycin | A single resistance mechanism can confer resistance to multiple aminoglycosides. | bmj.comnih.gov |
Structure Activity Relationship Sar Studies and Synthetic Chemistry of Neomycin B Hydrochloride Derivatives
Identification of Critical Pharmacophoric Elements for Ribosomal Binding and Biological Activity
The biological activity of neomycin B is intrinsically linked to its ability to bind with high affinity to the bacterial ribosome. This interaction is mediated by a constellation of specific functional groups and stereochemical arrangements within the molecule.
Systematic Investigation of Specific Amino and Hydroxyl Group Contributions
The neomycin B scaffold is adorned with multiple amino and hydroxyl groups, each playing a distinct role in ribosomal recognition and binding. The molecule consists of a central 2-deoxystreptamine (B1221613) (2-DOS) core (Ring II) substituted at positions 4 and 5.
Ring I (Glucopyranosyl moiety): The substituents on this ring are crucial for activity. The 2'-amino group is a key pharmacophoric element. While its removal or alkylation can be tolerated if other basic amino groups are present, modifications at this position can increase selectivity for prokaryotic over eukaryotic ribosomes. researchgate.net The 6'-substituent also significantly influences activity. Neomycin, with a 6'-amino group, and its close analog paromomycin (B158545), with a 6'-hydroxyl group, demonstrate different interactions with the ribosome, suggesting the nature of this substituent is a critical determinant of biological action. researchgate.net
Rings III and IV: These additional sugar rings appended to the neamine (B104775) core (Rings I and II) significantly enhance the binding affinity and antibacterial potency. Ring III contributes to sequence-specific contacts with the rRNA, increasing the drug's potency substantially. nih.gov Ring IV further increases the positive net charge of the molecule and makes electrostatic contacts with the ribosomal A site, leading to an eightfold increase in activity compared to analogs lacking this ring. nih.gov The 5"-hydroxyl group in Ring III has been a common site for modification to create derivatives with new antimicrobial activities. researchgate.net
N6''' Amino Group: This group, located on Ring IV, is known to interact with the phosphate (B84403) backbone of the rRNA. Modification at this position can affect binding, although the impact may be compensated for by the strong interactions of other parts of the molecule, such as Ring I. researchgate.net
| Ring/Position | Functional Group | Contribution to Activity |
| Ring I / 2'-position | Amino (NH2) | Critical for ribosomal binding; modification can enhance selectivity. researchgate.net |
| Ring I / 6'-position | Amino (NH2) | Contributes to stronger hydrogen bonding and positive charge, influencing interaction with ribosomal components. researchgate.net |
| Ring III / 5"-position | Hydroxyl (OH) | A key site for synthetic modification to generate derivatives with altered activity profiles. researchgate.net |
| Ring IV / N6'''-position | Amino (NH2) | Interacts with the rRNA phosphate backbone; modifications are tolerated due to compensatory interactions. researchgate.net |
Influence of Stereochemical Variations on Activity and Specificity
Stereochemistry is a critical factor governing the pharmacological properties of drugs, as it dictates the three-dimensional arrangement of atoms and thus the ability to interact with biological targets. ijpsjournal.comnih.gov For neomycin B, the specific stereochemical configuration of its chiral centers is paramount for its high-affinity binding to the ribosomal A site. The precise spatial orientation of the amino and hydroxyl groups allows for optimal hydrogen bonding and electrostatic interactions with the rRNA. nih.gov Any inversion of stereochemistry at key positions can lead to a significant loss of activity, as the altered geometry disrupts the precise fit within the binding pocket. nih.gov The synthesis of stereoisomers and diastereomers of neomycin B and its analogs has been instrumental in confirming the importance of the natural stereochemical configuration for potent antibacterial activity. drugbank.com
Rational Design and Chemical Synthesis of Neomycin B Analogs and Derivatives
Leveraging the insights from SAR studies, chemists have developed sophisticated strategies to modify the neomycin B scaffold. The goal is to create analogs with enhanced potency, broadened spectrum of activity, reduced toxicity, and the ability to overcome bacterial resistance mechanisms.
Development of Regioselective Modification Strategies
The presence of multiple similar functional groups in neomycin B presents a significant challenge for chemical synthesis, necessitating the development of highly regioselective modification strategies.
5''-Position: The primary hydroxyl group at the 5''-position is a frequent target for modification. A common strategy involves protecting all amino groups, often with carbobenzyloxy (Cbz) groups, followed by the introduction of a good leaving group, such as triisopropylbenzenesulfonyl (TIBS), on the 5''-hydroxyl. nih.govnih.gov This allows for subsequent nucleophilic substitution to introduce a variety of functionalities, including azides which can be reduced to amines for further acylation. nih.gov This approach has yielded libraries of 5''-modified derivatives, some of which exhibit potent activity against resistant bacteria like MRSA and VRE. researchgate.netresearchgate.net
O4' Position: The hydroxyl group at the 4' position of Ring I has been a target for modifications, including the formation of 4',6'-O-acetals and 4'-O-ethers. These modifications were designed to reduce interactions with eukaryotic ribosomes, thereby potentially lowering toxicity. researchgate.net
Application of Advanced Synthetic Methodologies
Modern synthetic organic chemistry offers a powerful toolkit for the precise and efficient derivatization of complex molecules like neomycin B.
Mitsunobu Reaction: This versatile reaction allows for the conversion of an alcohol to a variety of other functional groups with an inversion of stereochemistry. wikipedia.orgmdpi.com In the context of neomycin B, the Mitsunobu reaction has been used to selectively dehydrate specific rings under carefully controlled conditions, for instance, to form epoxides. researchgate.net This reaction is a cornerstone for introducing structural diversity and exploring the impact of stereochemical changes. nih.gov It is a dehydrative redox reaction that typically involves an alcohol, a nucleophile, a phosphine (like triphenylphosphine), and an azodicarboxylate (like DEAD or DIAD). mdpi.com
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," has been widely employed in the synthesis of neomycin B derivatives. This reaction enables the efficient and highly regioselective formation of 1,4-triazoles, linking the neomycin scaffold to other molecular fragments. researchgate.net For example, an azide-functionalized neomycin B can be "clicked" with a terminal alkyne to generate novel conjugates. This methodology is valued for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.net
Synthesis of Biomimetic Analogs and Pseudosaccharide Scaffolds
Inspired by the pharmacophoric elements of neomycin B, researchers have pursued the synthesis of simplified, biomimetic analogs. These molecules aim to replicate the key binding interactions of the natural product while offering advantages such as easier synthesis and potentially improved pharmacological properties. researchgate.net Pseudosaccharide scaffolds, which mimic the carbohydrate rings of neomycin B, are designed to present the critical amino and hydroxyl groups in the correct spatial orientation for ribosomal binding. This approach allows for a systematic exploration of the minimal structural requirements for biological activity and can lead to the discovery of novel antibacterial agents with unique properties.
SAR Studies of Modified Neomycin B Compounds Against Drug-Resistant Bacterial Pathogens
The rise of antibiotic resistance has necessitated the development of novel antimicrobial agents. One promising strategy involves the chemical modification of existing antibiotics like neomycin B to overcome resistance mechanisms. Structure-Activity Relationship (SAR) studies on neomycin B derivatives have been instrumental in understanding how structural changes impact antibacterial efficacy, particularly against drug-resistant pathogens.
A significant focus of these studies has been the modification at the 5″-position of the neomycin B scaffold. This position is strategically located near the 3'-hydroxyl group, a primary target for aminoglycoside phosphotransferases (APH), which are common resistance enzymes. By introducing various structural motifs at the 5″-position, researchers have aimed to create derivatives that can evade enzymatic inactivation while retaining or enhancing their binding to the bacterial ribosomal RNA (rRNA) target.
A facile synthetic protocol has been developed for creating a library of neomycin B derivatives with diverse modifications at the 5″-position. nih.govnih.gov These derivatives were then tested against a panel of aminoglycoside-resistant bacteria harboring various aminoglycoside-modifying enzymes (AMEs). nih.gov While enzymatic and molecular modeling studies have revealed that the remarkable substrate promiscuity of AMEs allows resistant bacteria to tolerate many structural changes, several derivatives demonstrated enhanced antibacterial activity compared to the parent neomycin B. nih.govnih.gov
Intriguingly, two derivatives, designated 5b (a C5″-acylated neomycin derivative) and 5c (another C5″-acylated derivative), showed prominent activity against clinically significant drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.govnih.gov These pathogens are known for their high-level resistance to many clinically used aminoglycosides. nih.govnih.gov For instance, compounds 5b and 5c exhibited excellent activity against VRE, a pathogen for which aminoglycosides like amikacin (B45834) and gentamicin (B1671437) are much less effective. nih.gov This suggests that these modifications may confer a different mode of antibacterial action. nih.gov Further studies on triazole-linked neomycin B derivatives also showed modest activity against various strains of E. coli and S. aureus. researchgate.net These findings underscore the potential of modifying existing antibiotics to generate new leads against formidable resistant bacteria. nih.govnih.gov
Table 1: Minimum Inhibitory Concentrations (MIC, μg/mL) of 5"-Modified Neomycin B Derivatives Against Resistant Bacteria
| Compound | K. pneumoniae (ATCC 700603) | S. aureus (MRSA, ATCC 33591) | P. aeruginosa (ATCC 27853) | E. faecalis (ATCC 29212) | E. faecalis (VRE, ATCC 51299) |
|---|---|---|---|---|---|
| Neomycin B | 8-16 | 32-64 | 8-16 | 64-128 | 125-250 |
| 5b | 4-8 | 2-4 | 16-32 | 2-4 | 2-4 |
| 5c | 4-8 | 2-4 | 16-32 | 4-8 | 4-8 |
| Amikacin | 8-16 | 32-64 | 4-8 | 64-128 | ≥ 250 |
| Gentamicin | 2-4 | 8-16 | 0.5-1 | 32-64 | ≥ 250 |
| Vancomycin | ND | 0.5-1 | ND | 1-2 | 125 |
Data sourced from scientific studies. nih.gov ND: Not Determined.
Design and Synthesis of Neomycin B Conjugates for Targeted Applications
The versatile chemical scaffold of neomycin B has been leveraged to create conjugates with novel biological activities beyond its inherent antibacterial properties. By attaching specific molecules, researchers have designed neomycin B conjugates for diverse applications, including antiviral therapy, nucleic acid modulation, and gene delivery.
Development of Anti-HIV Agents (e.g., Arginine Conjugates)
The HIV-1 transactivating protein, Tat, is essential for viral replication and disease progression. nih.govacs.org It functions by binding to the trans-activation responsive element (TAR) RNA. nih.gov Recognizing the RNA-binding properties of aminoglycosides, researchers designed a novel anti-HIV agent by conjugating neomycin B with hexaarginine, creating a compound named NeoR. nih.govacs.org
This neomycin B-arginine conjugate was designed to target multiple stages of the HIV life cycle. nih.govacs.org NeoR demonstrates high affinity for TAR RNA in vitro, penetrates cells, and effectively inhibits Tat-mediated transactivation. acs.org Furthermore, it antagonizes the extracellular activities of Tat and suppresses HIV-1 binding to cells, partly by blocking the CXCR4 coreceptor. nih.govacs.org NeoR accumulates in the cell nucleus and shows potent inhibition of both M-tropic and T-tropic HIV-1 laboratory isolates, making it a promising lead compound for developing multi-target HIV-1 inhibitors. nih.govacs.org
Table 2: Anti-HIV Activity of Neomycin B-Hexaarginine Conjugate (NeoR)
| HIV-1 Isolate | Cell Type | EC₅₀ (μM) |
|---|---|---|
| IIIB (X4) | CEM-SS | 1.1 ± 0.1 |
| Ba-L (R5) | Peripheral Blood Mononuclear Cells (PBMCs) | 5.3 ± 0.3 |
| NL4-3 (X4) | PBMCs | 0.8 ± 0.1 |
Data represents the effective concentration required to inhibit 50% of viral replication. nih.govacs.org
Conjugates for DNA-Binding and Nucleic Acid Modulation
While aminoglycosides are primarily known for binding to RNA, research has shown they can also interact with other A-form nucleic acid structures. nih.govacs.org To expand their utility to B-form DNA, neomycin has been conjugated with molecules known to bind B-DNA, such as the minor groove binder Hoechst 33258. nih.govacs.org These conjugates were developed to explore B-DNA groove recognition and have shown a remarkable ability to stabilize DNA duplexes, significantly more so than Hoechst 33258 alone. nih.govacs.org Spectroscopic studies confirm that these conjugates can force the neomycin moiety into the major groove of B-form DNA. acs.org Further extending this concept, a triple conjugate of neomycin-Hoechst 33258-pyrene was synthesized, demonstrating a unique triple recognition of DNA involving minor groove binding, major groove binding, and intercalation. nih.gov
Another area of focus has been targeting G-quadruplex DNA structures, which are implicated in diseases like cancer and HIV. nih.govfrontiersin.org By conjugating neomycin with various intercalators (e.g., anthraquinone, pyrene), researchers have created dual-binding ligands with significantly enhanced affinity for G-quadruplexes. frontiersin.orgrsc.org For example, a neomycin-anthraquinone conjugate exhibited a binding affinity for the human telomeric G-quadruplex that was nearly 1000-fold higher than either neomycin or anthraquinone alone. rsc.org A neomycin-BQQ conjugate also showed a binding affinity for an Oxytricha Nova G-quadruplex that was 100-fold higher than that of neomycin. nih.govfrontiersin.orgnih.gov These studies highlight that combining recognition motifs can lead to potent and specific G-quadruplex ligands. frontiersin.org
Table 3: Binding Affinity and Stabilization by Neomycin B-DNA Binding Conjugates
| Conjugate | Target Nucleic Acid | Measurement | Result |
|---|---|---|---|
| Neomycin-Hoechst 33258 | A·T rich duplex DNA | Thermal Stabilization (ΔTₘ) | 25 °C increase with 2 μM ligand |
| Neomycin-Anthraquinone | Human telomeric G-quadruplex | Association Constant (Kₐ) | ~1000-fold higher than neomycin alone |
| Neomycin-BQQ | Oxytricha Nova G-quadruplex | Association Constant (Kₐ) | (1.01 ± 0.03) × 10⁷ M⁻¹ |
Data compiled from multiple spectroscopic and calorimetric studies. acs.orgfrontiersin.orgrsc.org
Investigations into Gene Delivery Applications (e.g., Cationic Lipid Conjugates)
Non-viral gene delivery systems are of great interest for therapeutic applications. Cationic lipids (CLs) are a leading class of non-viral vectors due to their ease of synthesis and functionalization. nih.govnih.gov Neomycin B, with its polycationic nature and affinity for nucleic acids, serves as an excellent cationic headgroup for the design of novel CLs. nih.govacs.org
Researchers have synthesized a new class of multifunctional vectors by building cationic amphiphiles on a triazine scaffold, using neomycin as the polar head and various lipophilic tails (e.g., stearyl, oleyl, cholesteryl). nih.govacs.org These neomycin-triazine conjugates have demonstrated excellent DNA condensation ability and high transfection efficiency in different cell lines, in some cases superior to commercially available transfection agents. nih.govacs.org Importantly, these derivatives showed very good transfection performance without the need for helper lipids like DOPE, which are often required to boost efficiency. nih.govacs.org The structure of the lipophilic tail was found to significantly influence transfection efficiency, with two-tailed derivatives generally being more effective than their one-tailed counterparts. nih.gov These results highlight the potential of neomycin-based cationic lipids as effective and multifunctional non-viral vectors for gene delivery. nih.govnih.gov
Table 4: Transfection Efficiency of Neomycin-Triazine Cationic Lipid Conjugates in A549 Cells
| Conjugate Type (Lipophilic Tail) | Optimal Charge Ratio (+/-) | Transfection Efficiency (RLU/mg protein) |
|---|---|---|
| Mono-tailed (Stearyl, 1_ST) | 12 | ~1.0 x 10⁸ |
| Mono-tailed (Oleyl, 1_OL) | 12 | ~2.5 x 10⁸ |
| Mono-tailed (Cholesteryl, 1_Chol) | 12 | ~1.0 x 10⁹ |
| Two-tailed symmetric (Oleyl, 2_OL) | 12 | ~2.5 x 10⁹ |
Relative Light Units (RLU) normalized to total protein content. Data sourced from in vitro studies on A549 lung carcinoma cells. acs.org
Advanced Analytical Methodologies for Neomycin B Hydrochloride Research
Spectroscopic and Biophysical Approaches for Molecular Characterization
Beyond chromatography, spectroscopic and biophysical methods provide crucial insights into the molecular interactions and binding kinetics of Neomycin B hydrochloride, which are fundamental to understanding its mechanism of action.
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure molecular interactions in real time. harvard.edunicoyalife.com It provides detailed information on binding kinetics, including the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which defines binding affinity. harvard.eduillinois.edu In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and the binding of a second molecule (the analyte) is measured as it flows over the surface. harvard.edu The resulting change in mass on the sensor surface is recorded in real-time as a sensorgram. harvard.edu
SPR has been employed to characterize the binding of Neomycin B to various biological targets:
RNA Aptamers: Studies have used SPR to investigate the interaction between Neomycin B and specific RNA aptamers. A competitive assay using this approach established a quantification range for neomycin B between 10 nM and 100 µM, demonstrating the high sensitivity of the technique for detecting small molecules. nih.gov
Proteins: The interaction between neomycin and Bovine Serum Albumin (BSA), a model for drug-protein binding in the bloodstream, has been investigated using SPR. bionavis.comnih.gov In this study, BSA was immobilized on the sensor chip, and neomycin was introduced at concentrations ranging from 1 to 128 µM. bionavis.comnih.gov The analysis revealed a high affinity of neomycin for BSA, with the binding process being entropy-driven. bionavis.comnih.gov Molecular docking studies confirmed that hydrogen bonds and Van der Waals forces were the primary interactions stabilizing the neomycin-BSA complex. bionavis.comnih.gov
The kinetic and thermodynamic parameters obtained from such SPR studies are invaluable for understanding the behavior of this compound in biological systems.
| Temperature | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (M) |
|---|---|---|---|
| 25°C | 1.08 x 10³ | 2.39 x 10⁻² | 2.21 x 10⁻⁵ |
| 30°C | 1.58 x 10³ | 1.64 x 10⁻² | 1.04 x 10⁻⁵ |
| 35°C | 1.04 x 10⁴ | 8.11 x 10⁻³ | 7.80 x 10⁻⁷ |
| 40°C | 2.54 x 10⁴ | 1.26 x 10⁻² | 4.96 x 10⁻⁷ |
Circular Dichroism (CD) Spectroscopy for Ligand-Induced Conformational Changes
Circular Dichroism (CD) spectroscopy is a powerful optical technique for monitoring conformational changes in macromolecules like nucleic acids and proteins upon ligand binding. nih.govnih.gov This method measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the secondary structure of these biomolecules. nih.gov
In the context of this compound research, CD spectroscopy has been instrumental in demonstrating that the binding of this aminoglycoside can induce significant structural alterations in its target molecules. For instance, studies on the interaction of neomycin B with ψ-RNA, a segment of the packaging region of HIV-1 RNA, have shown that neomycin binding leads to changes in the intensity of the strong negative CD band at 208 nm, confirming that the antibiotic induces structural changes in the RNA. nih.gov
The sensitivity and relatively low cost of CD spectroscopy make it an invaluable tool for screening and characterizing the binding of ligands like neomycin B to their biological targets. nih.govnih.gov It provides crucial insights into the conformational dynamics that accompany molecular recognition events.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of molecules in solution. springernature.com In the study of this compound, both proton (¹H) and carbon-13 (¹³C) NMR have been employed to achieve complete spectral assignments and to investigate its interactions with biologically relevant molecules. nih.gov
Two-dimensional NMR techniques, such as J-resolved, J-correlated, and Nuclear Overhauser Enhancement (NOE) difference spectroscopy, have enabled the unambiguous assignment of all four ring systems of neomycin B at physiological pH without the need for model compounds. nih.gov NOE experiments are particularly powerful as they can detect through-space interactions between protons, providing crucial distance constraints for structural determination. nih.govnih.gov
Furthermore, NMR has been used to study the binding of neomycin B to its targets. For example, the addition of phosphatidylinositol 4,5-bisphosphate to a solution of neomycin B induces significant changes in the NMR spectrum of the antibiotic, indicating complex formation. nih.gov The kinetics of this binding were found to be fast on the NMR timescale. nih.gov More recently, native top-down mass spectrometry and NMR spectroscopy have been combined to resolve the intricate binding of neomycin B to multiple binding motifs of a neomycin-sensing riboswitch aptamer. nih.gov
Table 1: NMR Techniques for Neomycin B Structural and Interaction Studies
| NMR Technique | Application in Neomycin B Research | Key Findings |
|---|---|---|
| Two-dimensional J-resolved and J-correlated spectroscopy | Complete proton NMR spectral assignment of neomycin B. nih.gov | Enabled unambiguous assignment of all four ring systems. nih.gov |
| Nuclear Overhauser Enhancement (NOE) difference spectroscopy | Structural elucidation by observing through-space proton interactions. nih.gov | Provided critical distance constraints for determining the 3D structure. nih.gov |
| Two-dimensional heteronuclear J-correlated techniques | Assignment of the carbon-13 NMR spectrum of neomycin B. nih.gov | Facilitated straightforward assignment of carbon signals. nih.gov |
| Combined Native Top-Down MS and NMR | Investigating binding to a neomycin-sensing riboswitch aptamer. nih.gov | Resolved binding to multiple distinct motifs within the RNA. nih.gov |
Time-Resolved Fluorescence Anisotropy for Ligand-Mediated Dynamics
Time-resolved fluorescence anisotropy (TR-FA) is a sophisticated technique used to probe the rotational dynamics of fluorescent molecules and their complexes. nih.gov This method provides insights into the size, shape, and flexibility of macromolecules and can detect changes in these properties upon ligand binding. springernature.comnih.gov
In the context of neomycin B research, TR-FA can be employed to study the dynamics of its interaction with fluorescently labeled nucleic acids or proteins. By monitoring the decay of fluorescence anisotropy, researchers can determine the rotational correlation time of the complex, which is related to its size and shape. Changes in the rotational correlation time upon neomycin B binding can reveal information about the conformational changes and the stoichiometry of the interaction. While direct studies on neomycin B using this specific technique are not detailed in the provided context, its application to similar ligand-RNA interactions highlights its potential. For example, it has been used to study the binding of the antibiotic to a hairpin RNA molecule, revealing details about the electrostatic interactions and conformational changes of the RNA upon binding.
UV Melting Studies for Nucleic Acid Stability Assessments
UV melting studies are a fundamental technique for assessing the thermal stability of nucleic acid structures, such as duplexes and triplexes. nih.gov The method involves monitoring the absorbance of a nucleic acid solution at a specific wavelength (typically 260 nm) as the temperature is increased. The melting temperature (Tm), the temperature at which half of the nucleic acid is in its denatured state, is a key parameter for quantifying stability.
The binding of ligands like neomycin B can significantly alter the thermal stability of nucleic acids. In a study investigating the binding of neomycin B to the packaging region of HIV-1 RNA (ψ-RNA), UV melting experiments revealed five melting transitions in the absence of the drug. nih.gov The addition of neomycin B affected the first two of these transitions, indicating that the antibiotic stabilizes specific structural elements within the RNA. nih.gov
Similarly, the effect of neomycin B and its synthetic isomers on the stability of DNA and RNA triple helices has been investigated using UV-melting profile analysis. mdpi.com These studies have shown that aminoglycosides can act as groove binders that stabilize these higher-order nucleic acid structures. mdpi.com
Table 2: Effect of Neomycin B on Nucleic Acid Melting Temperatures
| Nucleic Acid Target | Neomycin B Concentration (Drug/RNA ratio) | Observed Change in Melting Temperature (Tm) | Reference |
|---|---|---|---|
| HIV-1 ψ-RNA (T1 transition) | Increasing concentrations (r ≈ 0.3) | Increase in Tm, leveling off at ~31°C. nih.gov | nih.gov |
| DNA Triple Helix | Not specified | Stabilization of the triplex structure. mdpi.com | mdpi.com |
| RNA Triple Helix | Not specified | Stabilization of both the triplex and duplex forms. mdpi.com | mdpi.com |
Biochemical and Functional Assays for Molecular Interactions
Gel Electrophoretic Mobility Shift Assays for Ribosome and rRNA Interactions
The electrophoretic mobility shift assay (EMSA), also known as a gel shift assay, is a widely used technique to study the binding of proteins and small molecules to nucleic acids. researchgate.net The principle of the assay is that a nucleic acid-ligand complex will migrate more slowly through a non-denaturing gel than the free nucleic acid, resulting in a "shift" in the band's position. researchgate.netjefferson.edu
EMSA has been effectively used to demonstrate the interaction of neomycin with ribosomes and ribosomal RNA (rRNA). nih.govnih.gov Studies have shown that neomycin binding to ribosomes and rRNA in vitro leads to an increase in their electrophoretic mobility. nih.gov This progressive increase in mobility with higher antibiotic concentrations suggests that neomycin binds to multiple sites on the RNA. nih.gov The binding is reversible but stable enough to withstand the conditions of dialysis and electrophoresis. nih.gov It is proposed that the bound neomycin stabilizes the ribosome and RNA structures, preventing their unfolding during electrophoresis and thus allowing for faster migration through the gel. nih.gov
Ribonuclease Footprinting Assays for Binding Site Mapping
Ribonuclease (RNase) footprinting is a high-resolution technique used to identify the specific binding sites of ligands on an RNA molecule. The method involves partially digesting an end-labeled RNA with an RNase in the presence and absence of the ligand. The ligand protects the RNA from cleavage at its binding site, resulting in a "footprint" on a sequencing gel.
Quantitative RNase I footprinting has been employed to map the binding sites of neomycin B on the ψ-RNA from HIV-1. nih.gov This analysis, combined with a two-state model, allowed for the determination of relative site-specific binding constants. nih.gov Similarly, enzymatic footprinting was used to identify the binding site of neomycin B on a model T box antiterminator RNA. nih.gov The results showed that neomycin B binds to the bulge nucleotides of the antiterminator in an electrostatic-dependent manner. nih.gov The most significant protection from RNase A cleavage occurred at nucleotides 6-8 within the bulge region. nih.gov These footprinting studies provide precise information about the molecular recognition of neomycin B by its RNA targets.
In Vitro Selection and High-Throughput Screening (e.g., for Aptamers, Riboswitches)
In vitro selection techniques, such as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), are powerful methods for identifying nucleic acid sequences (aptamers) that bind to a specific target molecule with high affinity and specificity. These aptamers can then be engineered into synthetic riboswitches, which are RNA-based genetic control elements that regulate gene expression in response to the binding of a specific ligand.
A two-stage strategy combining in vitro selection with a subsequent genetic screen has been successfully employed to identify artificial riboswitches that respond to neomycin. In this process, a pool of RNA aptamers enriched for neomycin binding is first generated through in vitro selection. This enriched pool is then inserted upstream of a reporter gene (e.g., Green Fluorescent Protein, gfp) in a yeast expression vector to create a library of potential riboswitches nih.gov.
This library is then subjected to a high-throughput screen to identify functional riboswitches. The initial screening of a large number of transformants (e.g., 5 x 104) identifies clones that express the reporter gene in the absence of neomycin. Subsequently, these fluorescent colonies are individually analyzed in the presence and absence of neomycin to identify those that exhibit ligand-dependent changes in gene expression nih.gov.
| Screening Stage | Description | Results |
|---|---|---|
| Initial Screen | Screening of 5 x 104 transformants for GFP expression. | 2,500 clones (5%) showed GFP expression. |
| Secondary Screen | Analysis of 1,300 fluorescent colonies in the presence and absence of 100 µM neomycin. | 30 candidates showed a neomycin-dependent decrease in fluorescence. |
| Sequence Analysis | Sequencing of the 30 positive candidates. | 10 unique individual candidates were identified. |
Further characterization of the identified riboswitches can reveal their regulatory activity. For example, one identified candidate, designated N1, demonstrated a 2.6-fold decrease in fluorescence in the presence of 100 µM neomycin. A truncated version of this riboswitch, M1, showed even improved regulation with a 4.2-fold decrease nih.gov. These findings demonstrate the utility of combining in vitro selection with high-throughput screening to develop novel genetic control elements that are responsive to this compound.
Competition Binding Assays to Determine Relative Affinities
Competition binding assays are a fundamental tool for determining the binding affinity of a ligand for its receptor by measuring its ability to compete with a labeled reference ligand. These assays are particularly useful for determining the relative affinities of unlabeled compounds, such as this compound.
One application of this methodology involves an electrochemical aptasensor. In this setup, Neomycin B is immobilized on a gold electrode. A specific aptamer for Neomycin B is then introduced and binds to the immobilized compound. When a sample containing free Neomycin B is introduced, the free molecules compete with the immobilized Neomycin B for binding to the aptamer. This displacement of the aptamer from the electrode surface results in a measurable change in the electrochemical signal, such as a decrease in electron-transfer resistance researchgate.netresearchgate.net. This competitive assay format has been shown to be rapid, with equilibrium being reached in as little as five minutes, and sensitive, with a sub-micromolar limit of detection and a linear range spanning from 0.75 to 500 µM researchgate.net.
Another widely used technique is the fluorescence polarization (FP) competition assay . This method relies on the principle that a small, fluorescently labeled molecule (the probe or tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the probe binds to a larger molecule (the receptor), its tumbling is slowed, leading to an increase in fluorescence polarization.
In a competition assay, a fixed concentration of the receptor and the fluorescent probe are incubated together, resulting in a high polarization signal. When an unlabeled competitor, such as this compound, is added, it displaces the fluorescent probe from the receptor. The displaced probe tumbles more rapidly, causing a decrease in the fluorescence polarization signal. The concentration of the unlabeled competitor that causes a 50% reduction in the polarization signal is the IC50 value, which can then be used to calculate the binding affinity (Ki or Kd) of the competitor nih.govaffinimeter.com.
| Assay Type | Principle | Key Parameters Measured |
|---|---|---|
| Electrochemical Aptasensor | Displacement of a specific aptamer from an electrode-immobilized Neomycin B by free Neomycin B. | Change in electron-transfer resistance. |
| Fluorescence Polarization Competition Assay | Displacement of a fluorescently labeled probe from a receptor by unlabeled Neomycin B. | Decrease in fluorescence polarization (IC50, Ki, Kd). |
These competition binding assays provide a robust and quantitative means to determine the relative binding affinities of this compound and its analogs for various molecular targets, such as RNA aptamers or ribosomal RNA fragments. The data generated from these assays is crucial for understanding the specificity of molecular recognition and for the development of new therapeutic agents.
Neomycin B Hydrochloride As a Tool in Molecular Biology and Biochemistry Research
Engineering and Application of Neomycin-Binding Riboswitches for Gene Expression Control
Riboswitches are regulatory segments of messenger RNA (mRNA) that bind to small molecules to control the expression of the genes they precede. nih.govtandfonline.com Researchers have successfully engineered synthetic riboswitches that respond to Neomycin B, creating molecular tools for the conditional regulation of gene expression. nih.gov These artificial riboswitches are typically incorporated into the 5'-untranslated region (5'-UTR) of an mRNA. tandfonline.com
The design of neomycin-responsive riboswitches leverages aptamers—short, single-stranded nucleic acid sequences that can bind to specific target molecules. youtube.com Through a process of in vitro selection followed by in vivo screening, researchers have identified artificial neomycin-binding aptamers that can function as the core of a riboswitch. nih.govnih.gov One notable example is the N1 aptamer, which is, at only 27 nucleotides, the smallest synthetic riboswitch found to be active in vivo. frontiersin.orgnih.gov
Structural and functional characterization reveals that these engineered aptamers often mimic the natural binding site of neomycin on ribosomal RNA (rRNA). nih.govnih.gov The binding pocket is typically a complex structure, sometimes involving an internal loop as a primary docking site and a terminal loop that secures the neomycin molecule in a sandwich-like fashion. nih.govnih.gov The stability of the aptamer's stem and the specific nucleotides within the loop regions are critical for its regulatory properties. frontiersin.orgresearchgate.net Advanced techniques like native top-down mass spectrometry have been used to identify distinct binding motifs within the riboswitch aptamer, revealing how noncanonical base pairs can influence ligand binding and specificity. acs.org
Table 1: Characteristics of Engineered Neomycin-Responsive Riboswitches
| Aptamer | Size (nucleotides) | Key Structural Features | Reported Fold Regulation | Research Focus |
|---|---|---|---|---|
| N1 | 27 | Hairpin with a bulge and apical loop. frontiersin.org | Up to 3.9-fold increase in expression. researchgate.net | Smallest active synthetic riboswitch; translational control. frontiersin.orgresearchgate.net |
| M4 | 40 | Composed binding pocket with internal and terminal loops. nih.govnih.gov | Dose-dependent decrease of reporter activity. nih.gov | High ligand specificity and dose-dependent regulation. nih.gov |
| Transcriptional Riboswitch | Varies | Aptamer integrated with artificial terminator hairpins. tandfonline.com | Increased transcription level in the presence of neomycin. tandfonline.com | Context-dependent function; requires 5' leader hairpin. tandfonline.comfigshare.com |
Engineered neomycin riboswitches provide a method for conditionally controlling gene expression. nih.gov When the neomycin aptamer is placed in the 5'-UTR of an mRNA, the binding of neomycin can alter the RNA's structure. nih.gov This structural change can interfere with the translation process. researchgate.net Depending on the design, the aptamer-ligand complex can either inhibit the small ribosomal subunit from binding or block its scanning process along the mRNA, leading to decreased expression of the downstream gene. nih.govresearchgate.net This "on/off" switch capability allows researchers to modulate the production of specific proteins in a dose-dependent manner by simply adding or removing neomycin from the culture medium. nih.gov The function of these riboswitches can be highly sensitive to their sequence context, meaning the surrounding RNA sequence can impact their switching behavior. tandfonline.combiorxiv.org
Beyond controlling translation, neomycin-binding riboswitches have been designed to regulate gene expression at the level of transcription. tandfonline.com This is achieved by linking the neomycin aptamer to an expression platform that can form a transcriptional terminator hairpin. tandfonline.comnih.gov In the absence of neomycin, the RNA folds into a structure that allows transcription to proceed. However, when neomycin binds to the aptamer, it induces a conformational change that stabilizes the terminator hairpin, causing RNA polymerase to detach from the DNA template prematurely. tandfonline.com This process is a form of controlled transcription attenuation. The opposite, antitermination, is a mechanism where the polymerase is directed to ignore a termination signal. wikipedia.org By controlling the formation of the terminator, the neomycin riboswitch effectively modulates antitermination, allowing for fine-tuned control over which genes are transcribed. nih.gov
Utilization of Neomycin Resistance Genes as Selectable Markers in Cell Culture Systems
One of the most widespread uses of neomycin in molecular biology is not the compound itself, but the gene that confers resistance to it. wikipedia.org The neomycin resistance gene (neo), often derived from transposon Tn5, is a common selectable marker used in genetic engineering and cell culture. researchgate.netwikipedia.org
When a plasmid containing the neo gene (along with a gene of interest) is introduced into mammalian cells, the cells that successfully incorporate the plasmid gain the ability to survive in the presence of the antibiotic G418 (also known as Geneticin). researchgate.netinvivogen.com G418 is an aminoglycoside antibiotic similar to neomycin that is toxic to eukaryotic cells. The neo gene product, an aminoglycoside phosphotransferase, inactivates G418 by phosphorylation, allowing only the successfully transfected cells to grow and form colonies. wikipedia.orgresearchgate.net This selection process is crucial for establishing stable cell lines that continuously express a specific foreign protein. wikipedia.org While other markers exist, the neomycin/G418 system has been used extensively in thousands of studies. researchgate.net
Probing Nucleic Acid Structure-Function Relationships and Dynamics
Neomycin B's ability to bind to specific nucleic acid structures makes it a valuable chemical probe for studying their structure, function, and dynamics. wikipedia.org Aminoglycosides like neomycin are known to interact with high affinity with A-form helices, which are characteristic of RNA duplexes and DNA:RNA hybrids. wikipedia.orgnih.gov
Research has shown that neomycin can induce thermal stabilization of triplex DNA and RNA structures. wikipedia.orgnih.gov It is particularly effective at stabilizing poly(rA)•2poly(rU) RNA triplexes and poly(dA)•2poly(dT) DNA triplexes, with a higher selectivity for triplex structures over standard B-form DNA duplexes. nih.gov This stabilization effect is among the most potent observed for small molecules. nih.gov Furthermore, neomycin has been shown to bind to G-quadruplexes, which are higher-order structures found in telomeres and promoter regions, suggesting its utility in probing these functionally important DNA conformations. nih.gov By observing how neomycin binding affects the stability and conformation of these structures, researchers can gain insights into their biological roles. nih.gov
Role in Basic Drug Discovery Research and Mechanistic Studies
Neomycin B hydrochloride serves as a foundational tool in drug discovery and for studying the mechanisms of antibiotic action. nbinno.com Its primary mechanism involves binding to the 30S ribosomal subunit in bacteria, which disrupts protein synthesis and leads to cell death. patsnap.comdrugbank.comnih.gov This well-characterized interaction makes neomycin a benchmark compound for several areas of research. nbinno.com
In the development of new antibiotics, researchers use neomycin as a reference to compare the efficacy and resistance profiles of novel compounds. nbinno.com Furthermore, its chemical structure is used as a scaffold for synthesizing new derivatives with potentially improved activity or reduced toxicity. nbinno.com By studying how neomycin binds to its RNA targets, scientists can elucidate general principles of small molecule-RNA interactions, which is critical for designing new drugs that target RNA, a growing field in pharmacology. acs.org Mechanistic studies involving neomycin continue to provide a deeper understanding of ribosomal function, protein translation, and the ways in which antibiotics can disrupt these essential cellular processes. patsnap.comnih.gov
Contribution to the Development of Next-Generation Antibacterial Agents
The rise of antibiotic resistance has spurred research into developing novel antibacterial agents. Neomycin B, with its known antibacterial properties, has served as a scaffold for the synthesis of new derivatives with enhanced activity and the ability to overcome resistance mechanisms. nih.govresearchgate.net
One strategy involves creating hybrid antibiotics. For instance, a hybrid of neomycin B and ciprofloxacin has demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant E. coli. nih.gov In this hybrid, the ciprofloxacin component is responsible for the primary antibacterial action, while the neomycin B moiety is thought to delay the development of drug resistance. nih.gov
Researchers have also focused on modifying the neomycin B structure to evade the action of aminoglycoside-modifying enzymes (AMEs), a common cause of resistance. nih.gov By making substitutions at various positions on the neomycin B molecule, scientists have created derivatives with improved activity against resistant bacterial strains. nih.gov For example, modifications at the 5″ position have yielded compounds with significant activity against MRSA and vancomycin-resistant enterococci (VRE). nih.gov These findings underscore the potential of chemically modifying existing antibiotics to generate new leads in the fight against resistant pathogens. nih.gov
Another approach has been to synthesize neomycin B derivatives that target the bacterial ribosome with higher affinity. Neamine (B104775), a core component of neomycin B, serves as a minimal structural motif for binding to ribosomal RNA (rRNA). acs.org By adding specific chemical groups to the neamine structure, researchers have developed compounds with enhanced binding to the ribosomal A-site, a critical target for aminoglycoside antibiotics. acs.org
| Strategy | Example | Key Findings |
| Hybrid Antibiotics | Neomycin B-ciprofloxacin hybrid | Potent activity against MRSA and MDR E. coli; neomycin B component delays resistance development. nih.gov |
| Structural Modification | 5″-modified neomycin B derivatives | Significant activity against MRSA and VRE. nih.gov |
| Enhanced Ribosomal Targeting | Neamine derivatives | Improved binding affinity to the ribosomal A-site. acs.org |
Exploration of Novel Therapeutic Targets and Modalities
Beyond its direct antibacterial effects, neomycin B's ability to interact with various biomolecules has been leveraged to explore new therapeutic targets. Its binding to RNA has been a particularly fruitful area of research. mdpi.compacific.edu Aminoglycosides like neomycin are known to bind with high affinity to duplex RNA. wikipedia.org
Recent studies have shown that neomycin B and its derivatives can inhibit the function of RNase P, a ribozyme involved in tRNA processing, in various bacteria. nih.govresearchgate.net This inhibition appears to potentiate the activity of other antibiotics, such as mupirocin. nih.govresearchgate.net This suggests that targeting RNase P could be a viable strategy for developing new antibacterial therapies. nih.gov
The ability of neomycin B to stabilize DNA and RNA triplex structures has also been investigated. mdpi.com While it has little effect on standard B-form DNA, it can induce thermal stabilization of triplex DNA and DNA:RNA hybrids. wikipedia.org This property is attributed to its ability to bind within the grooves of these A-form structures. wikipedia.orgmdpi.com This interaction with nucleic acid structures opens up possibilities for targeting diseases characterized by aberrant nucleic acid conformations.
| Therapeutic Target/Modality | Mechanism of Action | Potential Application |
| RNase P Inhibition | Neomycin B binds to the rnpB component of RNase P and/or precursor tRNA, inhibiting its function. nih.gov | Potentiating the effect of other antibiotics. nih.govresearchgate.net |
| Triplex DNA/RNA Stabilization | Binds to the grooves of triplex structures, inducing thermal stabilization. wikipedia.orgmdpi.com | Targeting diseases associated with unusual nucleic acid structures. |
Research into Anti-HIV Drug Development and Mechanism
A significant area of research involving neomycin B has been in the development of anti-HIV drugs. The trans-activation responsive element (TAR) RNA, a critical component of the HIV-1 life cycle, has been a key target. nih.govnih.gov The Tat protein of HIV-1 binds to TAR RNA, a process essential for viral replication. researchgate.netrcsb.org Neomycin B has been shown to bind to TAR RNA and inhibit the binding of the Tat protein. nih.govrcsb.org
NMR spectroscopy studies have revealed that neomycin B binds in a pocket formed by the minor groove of the lower stem and the uridine-rich bulge of the TAR RNA. rcsb.org This binding induces a conformational change in the TAR RNA, which in turn hinders the binding of the Tat protein through an allosteric mechanism. rcsb.org
To enhance the binding affinity and specificity for TAR RNA, various neomycin B derivatives have been synthesized. These include neomycin dimers and neomycin-benzimidazole conjugates. nih.govnih.gov
Neomycin Dimers: Synthesized using "click chemistry," these molecules have shown significantly higher affinity for HIV TAR RNA compared to the neomycin monomer. nih.gov The IC50 values for some neomycin dimers are in the nanomolar range, comparable to the Tat-TAR binding affinity. nih.gov
Neomycin-Benzimidazole Conjugates: These compounds, which link neomycin to a DNA minor groove binder, have also demonstrated improved binding to TAR RNA and enhanced inhibition of the Tat-TAR interaction. nih.gov
Furthermore, a neomycin B-hexaarginine conjugate, named NeoR, has been developed as a multi-target HIV-1 inhibitor. nih.gov NeoR not only antagonizes Tat transactivation but also inhibits HIV-1 binding to cells, partly by blocking the CXCR4 coreceptor. nih.gov It has demonstrated the ability to inhibit the replication of both M- and T-tropic HIV-1 laboratory isolates. nih.gov
| Compound | Target | Mechanism of Action |
| Neomycin B | HIV TAR RNA | Binds to TAR RNA, allosterically inhibiting Tat protein binding. rcsb.org |
| Neomycin Dimers | HIV TAR RNA | Higher binding affinity to TAR RNA than monomeric neomycin. nih.gov |
| Neomycin-Benzimidazole Conjugates | HIV TAR RNA | Improved RNA binding and inhibition of Tat-TAR interaction. nih.gov |
| Neomycin B-hexaarginine (NeoR) | Multiple HIV targets | Antagonizes Tat functions and inhibits viral binding to cells by blocking the CXCR4 coreceptor. nih.gov |
Q & A
Q. What standardized protocols are recommended for synthesizing and characterizing Neomycin B hydrochloride in academic research?
this compound synthesis typically follows aminoglycoside antibiotic production protocols. Key steps include:
- Fermentation : Optimize bacterial strain (e.g., Streptomyces fradiae) culture conditions (pH, temperature, nutrient media) to maximize yield .
- Purification : Use ion-exchange chromatography to isolate the hydrochloride salt form, followed by recrystallization for purity .
- Characterization : Confirm identity via NMR (¹H/¹³C) and high-performance liquid chromatography (HPLC) for purity (>95%). For novel derivatives, include mass spectrometry (MS) and elemental analysis .
Q. What established methodologies are used to assess this compound’s antibacterial activity in vitro?
- Broth Microdilution : Follow CLSI guidelines to determine minimum inhibitory concentrations (MICs) against Gram-negative (e.g., E. coli) and Gram-positive bacteria. Include positive (e.g., ampicillin) and negative controls .
- Time-Kill Assays : Evaluate bactericidal effects by measuring colony-forming units (CFUs) over 24 hours under aerobic/anaerobic conditions .
- Synergy Testing : Combine with β-lactams or fluoroquinolones to identify combinatorial effects using fractional inhibitory concentration (FIC) indices .
Q. How should researchers ensure batch-to-batch consistency in this compound for longitudinal studies?
- Quality Control : Perform HPLC-UV/ELSD for purity and stability testing (e.g., accelerated degradation studies at 40°C/75% RH) .
- Documentation : Adhere to NIH preclinical reporting guidelines, including raw data on synthesis yields, spectral peaks, and biological replicates .
Advanced Research Questions
Q. How can conflicting data on this compound’s ototoxicity and nephrotoxicity be resolved in preclinical models?
- Model Selection : Use rodent models with genetic susceptibility to aminoglycoside toxicity (e.g., C57BL/6 mice) and monitor auditory brainstem responses (ABRs) and serum creatinine levels .
- Dose Optimization : Compare toxicity thresholds using pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify safe therapeutic windows .
- Mechanistic Studies : Apply transcriptomics to assess renal and cochlear tissue pathways (e.g., oxidative stress markers like SOD1) .
Q. What experimental strategies mitigate this compound’s instability in aqueous solutions during long-term assays?
- Formulation Adjustments : Test buffered solutions (pH 5–6) with stabilizers (e.g., EDTA) to prevent hydrolysis. Validate stability via LC-MS over 72 hours .
- Storage Conditions : Compare lyophilized vs. liquid storage at -20°C and monitor degradation products using tandem mass spectrometry .
Q. How do researchers address discrepancies in this compound’s efficacy against biofilm-forming pathogens?
- Biofilm Models : Use static (e.g., microtiter plates) vs. flow-cell systems to simulate in vivo conditions. Quantify biomass via crystal violet staining and confocal microscopy .
- Synergistic Agents : Screen adjuvants (e.g., EDTA, quorum-sensing inhibitors) to disrupt extracellular polymeric substance (EPS) matrices .
Methodological Challenges and Solutions
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC₅₀ values .
- Uncertainty Quantification : Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons .
Q. How should researchers validate this compound’s ribosomal binding specificity in structural studies?
- Cryo-EM Analysis : Resolve drug-ribosome complexes at <3 Å resolution to identify interactions with 16S rRNA (e.g., A-site binding) .
- Competitive Binding Assays : Use fluorescently labeled analogs (e.g., BODIPY-neomycin) to quantify displacement by natural substrates .
Data Presentation and Reproducibility
Q. What criteria should be met when publishing spectral data for this compound derivatives?
Q. How can researchers enhance reproducibility when studying this compound’s off-target effects?
- Open Data : Deposit raw RNA-seq and proteomics data in public repositories (e.g., NCBI GEO) with detailed metadata .
- Cross-Validation : Replicate findings in independent labs using harmonized protocols (e.g., M9 media composition, inoculum size) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
